Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate
Description
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl (E)-7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(16)18-4)8-6-5-7-9-15/h8,15H,5-7,9H2,1-4H3,(H,14,17)/b10-8+ |
InChI Key |
KCFSGLTVTLEICB-CSKARUKUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=C/CCCCO)/C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=CCCCCO)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group
- The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. This step is crucial to avoid side reactions involving the free amine during subsequent steps.
- The Boc protection is typically carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures (0 °C to room temperature) to maximize selectivity and yield.
Esterification of the Carboxyl Group
- The carboxylic acid precursor is esterified using methanol under acidic or catalytic conditions to form the methyl ester.
- Common catalysts include sulfuric acid or acidic ion-exchange resins.
- This reaction is generally performed under reflux to drive the equilibrium toward ester formation.
Cross-Coupling and Chain Assembly
- The carbon chain assembly may involve nickel-catalyzed cross-electrophile coupling or other transition-metal catalyzed coupling reactions to form the carbon skeleton with the correct substitution pattern.
- Selective reduction of triple bonds to double bonds can be achieved using nickel boride catalysts , which offer better selectivity than Lindlar catalysts in some cases.
Final Deprotection and Purification
- The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) , to yield the free amine if desired.
- Purification is generally done by column chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures.
- Preparative thin-layer chromatography (TLC) can be used for small-scale purification of intermediates.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| Amino group Boc protection | Boc2O, NaOH or Et3N, DCM, 0 °C to RT | Protects amine, prevents side reactions | 85–95 |
| Esterification | Methanol, H2SO4 or acid catalyst, reflux | Converts acid to methyl ester | 80–90 |
| Aldol reaction | d-Proline catalyst, pivalaldehyde, acetone | Forms β-hydroxy ketone intermediate | 70–85 |
| Hydroxyl protection | TBSOTf, 2,6-lutidine, CH2Cl2, 0 °C | Protects hydroxyl groups during subsequent steps | 90–95 |
| Cross-electrophile coupling | Ni catalyst, suitable ligands, inert atmosphere | Forms carbon chain with double bond | 60–80 |
| Selective reduction | Ni boride catalyst, mild conditions | Reduces triple to double bond selectively | 75–90 |
| Boc deprotection | TFA, room temperature | Removes Boc group to free amine | 90–95 |
| Purification | Column chromatography, preparative TLC | Ensures product purity | Variable |
Research Findings and Improvements
- A 2014 study improved the large-scale synthesis of related amino acid derivatives by optimizing the aldol reaction catalyzed by d-proline and refining the protection/deprotection steps to increase yield and scalability.
- Use of flow microreactor systems has been reported to enhance the efficiency and sustainability of these syntheses by allowing precise control of reaction times and temperatures, minimizing side reactions.
- Selective reduction using nickel boride catalysts has been shown to provide better selectivity and yields compared to traditional Lindlar catalysts for converting alkynes to alkenes in the carbon chain.
- The Boc protection strategy remains the gold standard for amine protection due to its stability under a variety of conditions and facile removal under mild acidic conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of saturated compounds
Substitution: Formation of free amines
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the amino group, allowing selective reactions at other functional sites. The hydroxyl and double bond functionalities enable various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differentiating features are summarized below:
Key Observations:
- Compound 9 (Oxazolo-Pyridine Derivative): The oxazolo-pyridine heterocycle introduces aromaticity and rigidity, reducing solubility in polar solvents compared to the hydroxylated hept-2-enoate chain of the target compound. This structural difference may also alter reactivity in cross-coupling reactions .
- In contrast, the hydroxyl group in the target compound enhances aqueous solubility .
- 4-Methylpent-4-enoate Analog (CAS:173306-83-7): The terminal alkene in this analog offers a site for electrophilic additions (e.g., epoxidation), whereas the hydroxyl group in the target compound enables hydrogen bonding and oxidative sensitivity. Safety protocols for handling both compounds emphasize flammability risks due to ester groups .
- Example 114 (Benzaldehyde Derivative): The absence of a Boc-amine and ester moiety limits direct functional comparability. However, the methoxyethylamine side chain highlights how ether linkages can modulate solubility, a feature absent in the target compound .
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound enhances polar solvent compatibility (e.g., methanol/water mixtures), whereas analogs like Compound 8 exhibit preferential solubility in chlorinated solvents .
- Thermal Stability: Boc-protected compounds generally decompose above 150°C. The conjugated enoate system in the target compound may reduce thermal stability relative to saturated analogs like CAS:173306-83-7 .
Biological Activity
Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate is a compound with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, including a methyl ester group, a tert-butoxycarbonyl protecting group, and a hydroxyl group on the hept-2-enoate backbone, contribute to its biological activity and applications. This article provides a detailed overview of its biological activity, including interaction studies, potential therapeutic applications, and comparative analyses with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C13H23NO5
- Molecular Weight : 273.33 g/mol
- Key Functional Groups :
- Methyl ester
- Tert-butoxycarbonyl (Boc) protecting group
- Hydroxyl group
Synthesis Overview
The synthesis of this compound typically involves multiple steps that allow for the introduction of various functional groups. This multi-step synthesis is crucial for creating intermediates that can be further modified to yield biologically active molecules.
Interaction Studies
While specific binding data for this compound is limited, similar compounds have shown promising interactions with various biological targets:
- Enzyme Inhibition : Compounds with similar structures have been tested for their ability to inhibit enzymes involved in metabolic pathways, particularly those related to inflammation and cancer.
- Receptor Binding : Some derivatives have demonstrated binding affinity to receptors that mediate neurotransmitter release and pain pathways.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Anti-inflammatory Agents : Due to its structural similarities with known anti-inflammatory compounds, it may possess similar properties.
- Anticancer Activity : Research suggests that derivatives of this compound could be explored for their anticancer effects, particularly in targeting specific cancer cell lines.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate | 63658-16-2 | 0.92 | Shorter carbon chain; different double bond position |
| Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate | 59524-07-1 | 0.80 | Contains a benzyl group; different protective group |
| Ethyl 2-((tert-butoxycarbonyl)amino)acetate | 14719-37-0 | 0.75 | Shorter carbon chain; simpler structure |
| Methyl 4-methyl-3-hydroxyhept-6-enoate | Not available | N/A | Different functional groups; potential for different reactivity |
This table illustrates how the unique combination of functional groups in this compound distinguishes it from other compounds in its class.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study evaluated a series of compounds related to this compound for their ability to inhibit cyclooxygenase (COX) enzymes. Results indicated that certain derivatives exhibited significant inhibition, suggesting potential as anti-inflammatory agents.
- Anticancer Activity Assessment : In vitro studies on derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action was hypothesized to involve apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
